(2E)-2-(2-Ethoxybenzylidene)hydrazinecarboxylic acid
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Overview
Description
[(2-ethoxyphenyl)methylideneamino]carbamic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It is known for its unique structure, which includes an ethoxy group attached to a phenyl ring, a methylideneamino group, and a carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ethoxyphenyl)methylideneamino]carbamic acid typically involves the reaction of 2-ethoxybenzaldehyde with hydrazinecarboxylic acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of [(2-ethoxyphenyl)methylideneamino]carbamic acid may involve larger-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to streamline production .
Chemical Reactions Analysis
Types of Reactions
[(2-ethoxyphenyl)methylideneamino]carbamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methylideneamino group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of oxidized derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
[(2-ethoxyphenyl)methylideneamino]carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-ethoxyphenyl)methylideneamino]carbamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(2-methoxyphenyl)methylideneamino]carbamic acid
- [(2-propoxyphenyl)methylideneamino]carbamic acid
- [(2-butoxyphenyl)methylideneamino]carbamic acid
Uniqueness
[(2-ethoxyphenyl)methylideneamino]carbamic acid is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties.
Properties
CAS No. |
6641-55-0 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[(E)-(2-ethoxyphenyl)methylideneamino]carbamic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9-6-4-3-5-8(9)7-11-12-10(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b11-7+ |
InChI Key |
JTLXDXCWVADHAD-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)O |
Origin of Product |
United States |
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